molecular formula C17H25BrN2O2 B2645961 (R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate CAS No. 1286209-36-6

(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate

カタログ番号: B2645961
CAS番号: 1286209-36-6
分子量: 369.303
InChIキー: WLTNTLZNFINQER-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl group, and a bromophenyl moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with tert-butyl chloroformate to introduce the tert-butyl group. This is followed by the introduction of the bromophenyl moiety through a nucleophilic substitution reaction using 4-bromobenzyl chloride. The final step involves the coupling of the intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

化学反応の分析

Types of Reactions

®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds.

科学的研究の応用

Chemistry

In chemistry, ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate is explored for its potential therapeutic properties. Researchers are investigating its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

作用機序

The mechanism of action of ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

  • ®-tert-Butyl 3-[(4-chlorophenyl)methyl]aminopiperidine-1-carboxylate
  • ®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminopiperidine-1-carboxylate
  • ®-tert-Butyl 3-[(4-methylphenyl)methyl]aminopiperidine-1-carboxylate

Uniqueness

Compared to similar compounds, ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical properties. The bromine atom can participate in various reactions, such as nucleophilic substitution, making the compound more versatile in synthetic applications. Additionally, the bromine atom can influence the compound’s biological activity, potentially leading to different therapeutic effects.

生物活性

(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate, also known by its CAS number 887584-43-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C17H25BrN2O2
  • SMILES Notation : CC(C)(C)OC(=O)N1CCCC(NCc2ccc(Br)cc2)C1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including neurotransmitter receptors and enzymes.

Target Enzymes

Research indicates that this compound may exhibit inhibitory effects on certain kinases and receptors, which are crucial in various signaling pathways. For example, it has been studied for its potential to inhibit Glycogen Synthase Kinase 3 (GSK-3), a key player in cellular processes like metabolism and cell cycle regulation .

Pharmacological Profile

The pharmacological profile of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

In Vitro Studies

In vitro studies have shown that this compound demonstrates significant activity against cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and SH-SY5Y (neuroblastoma).
  • Assay Method : MTT assay was used to assess cell viability.
  • Results : Minimal cytotoxic effects were observed even at high concentrations (up to 10 µM), indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications of the compound's structure can influence its biological activity.

ModificationEffect on Activity
Addition of bulky aromatic groupsIncreased potency against GSK-3
Alteration of the piperidine nitrogen substituentSignificant changes in IC50 values
Hydrocarbon chain length variationsImpact on metabolic stability

These findings suggest that fine-tuning the molecular structure can enhance the desired biological effects while minimizing adverse effects.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • GSK-3 Inhibition Study :
    • Objective : To evaluate the inhibitory potential against GSK-3.
    • Findings : The compound exhibited a potent inhibitory effect with an IC50 value significantly lower than related compounds, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic profile across various cancer cell lines.
    • Findings : The compound was well-tolerated by normal cell lines while demonstrating selective activity against cancer cells, suggesting a therapeutic window for further development .

特性

IUPAC Name

tert-butyl (3R)-3-[(4-bromophenyl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTNTLZNFINQER-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。